2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(4-methoxyanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-6-4-11(5-7-12)16-13-10(9-14)3-2-8-15-13/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKHMJJQUUUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile typically involves the reaction of 4-methoxyaniline with 3-cyanopyridine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction may proceed through a nucleophilic aromatic substitution mechanism, where the amino group of 4-methoxyaniline attacks the electrophilic carbon of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process to ensure high yield and purity. This could include the initial synthesis of intermediates, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The cyano group can be reduced to an amine, which can then participate in further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the cyano group can produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Vasodilation Activity:
Recent studies have indicated that derivatives of pyridine-3-carbonitrile, including those with a methoxy group, exhibit notable vasodilatory effects. A series of compounds synthesized from 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile showed promising results in vasodilation assays. For instance, certain derivatives demonstrated IC50 values lower than that of amiodarone hydrochloride, a standard vasodilator, indicating enhanced potency. The presence of the methoxy group at the 2-position was found to significantly improve vasodilation activity compared to other substituents .
Structure-Activity Relationship (SAR):
The pharmacological properties of these compounds were further elucidated through quantitative structure-activity relationship (QSAR) studies. These studies indicated that specific structural modifications could enhance biological activity, allowing for the design of more effective therapeutic agents .
Photopolymerization Processes
Fluorescent Sensors:
2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile derivatives have been identified as effective fluorescent sensors for monitoring photopolymerization processes. These compounds can accelerate both cationic and free-radical photopolymerization under UV light. The fluorescence intensity ratios derived from these compounds serve as quantitative indicators of polymerization progress, providing real-time monitoring capabilities .
Co-Initiators in Polymerization:
In bimolecular photoinitiating systems for cationic polymerization, these derivatives act as co-initiators. They significantly enhance polymerization efficiency when used in conjunction with iodonium salts, achieving high conversion rates within short irradiation times . This property makes them valuable in the development of advanced materials with tailored properties.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Donating vs. In contrast, chloro substituents (e.g., 3-ClPh in ) may introduce steric hindrance or electronic effects that reduce reactivity.
Bioactivity Modulation :
Schiff base derivatives (e.g., 34c) with 4-MeOPh substituents exhibit moderate biofilm inhibition, likely due to hydrogen bonding between the methoxy group and microbial targets . However, bulkier substituents (e.g., indolyl in 4e) improve biofilm inhibition efficacy, suggesting steric optimization is critical .Crystallographic Conformation : Pyridine-3-carbonitriles with fused cycloalkane rings (e.g., cyclopenta or cyclohepta) adopt envelope conformations, influencing molecular packing and solubility . While the target compound lacks such fusion, its planar pyridine core may facilitate π-π stacking in material science applications.
Biological Activity
2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile can be described as follows:
- IUPAC Name : 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile
- Molecular Formula : C12H10N2O
- Molecular Weight : 210.22 g/mol
This compound features a pyridine ring substituted with a methoxyphenyl group and a carbonitrile functional group, which contributes to its biological activity.
Biological Activity Overview
The biological activity of 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile has been investigated in various contexts, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyridine-3-carbonitriles exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile have shown activity against various bacterial strains, suggesting potential for development as antibacterial agents .
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial against E. coli | |
| Compound B | Antifungal against Candida spp. |
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented through various assays. For example, compounds featuring the pyridine structure have demonstrated the ability to inhibit COX enzymes, leading to reduced inflammation in vivo and in vitro studies .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound C | 0.04 ± 0.01 | COX-2 |
| Compound D | 0.06 ± 0.02 | COX-1 |
Anticancer Activity
Several studies have focused on the cytotoxic effects of pyridine derivatives against cancer cell lines. For instance, a study reported that compounds similar to 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile exhibited IC50 values lower than standard chemotherapeutics like etoposide against breast cancer cell lines (MDA-MB-231, MCF-7) .
The mechanism by which 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
- Receptor Interaction : It may interact with specific receptors, modulating cellular signaling pathways that lead to therapeutic effects.
- Cytotoxicity Induction : In cancer cells, the compound may induce apoptosis through mechanisms involving oxidative stress and disruption of mitochondrial function.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyridine derivatives, including 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile, against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations as low as 10 μg/mL.
Case Study 2: Anti-inflammatory Properties
In an experimental model of arthritis, administration of pyridine derivatives led to a marked reduction in paw edema compared to control groups, supporting their potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile?
A common approach involves condensation reactions between substituted pyridine precursors and aromatic amines. For example, reacting ylidenemalononitrile derivatives with appropriately substituted amines in polar solvents (e.g., methanol) under basic conditions (e.g., sodium methoxide) can yield carbonitrile derivatives. Reaction optimization should focus on temperature control (50–80°C) and stoichiometric ratios to minimize byproducts .
Q. How can the purity and identity of this compound be validated?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. Compare experimental NMR chemical shifts (e.g., aromatic protons at δ 6.8–8.2 ppm) with computational predictions to resolve ambiguities .
Q. What crystallographic methods are suitable for determining its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Key parameters include space group determination (e.g., monoclinic P2₁/n), thermal displacement parameters, and hydrogen bonding networks. Validate the final structure using checkCIF to address potential crystallographic issues .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?
For disordered regions, apply split-atom models with occupancy refinement. In cases of twinning (e.g., merohedral twinning), use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. Pair this with Hirshfeld surface analysis to validate intermolecular interactions and packing efficiency .
Q. What strategies optimize the compound’s pharmacological activity through structure-activity relationship (SAR) studies?
Modify the methoxyphenyl and pyridine moieties systematically. For example:
- Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance metabolic stability.
- Vary the substituent position on the phenyl ring to assess binding affinity changes. Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) to correlate structural modifications with activity trends .
Q. How can analytical method discrepancies (e.g., HPLC retention time variability) be troubleshooted?
Retention time shifts may arise from column aging or mobile phase pH fluctuations. To resolve:
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Density functional theory (DFT) calculations (B3LYP/6-31G*) can model reaction pathways, such as nucleophilic attack at the carbonitrile group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Pair with solvent continuum models (e.g., CPCM) to simulate polar environments .
Methodological Notes
- Synthetic Protocols : Include inert atmosphere (N₂/Ar) for moisture-sensitive steps to prevent hydrolysis of the carbonitrile group.
- Crystallization : Use slow evaporation from ethanol/water mixtures (7:3 v/v) to obtain diffraction-quality crystals.
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement logs (e.g., .res files) for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
